molecular formula C8H12Cl2N2 B12315954 (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine

Katalognummer: B12315954
Molekulargewicht: 207.10 g/mol
InChI-Schlüssel: VXKOQFJNQOGBSM-YUZCMTBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is a chemical compound characterized by its unique cyclopropylamine structure with a pyridinyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropylamine precursor under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Trans)-1-Bromo-3-methylcyclohexane
  • (Cis)-1,2-Dimethylcyclobutane
  • (Trans)-1-tert-Butyl-2-ethylcyclohexane

Uniqueness

(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is unique due to its specific cyclopropylamine structure with a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H12Cl2N2

Molekulargewicht

207.10 g/mol

IUPAC-Name

(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-8-4-7(8)6-2-1-3-10-5-6;;/h1-3,5,7-8H,4,9H2;2*1H/t7-,8+;;/m1../s1

InChI-Schlüssel

VXKOQFJNQOGBSM-YUZCMTBUSA-N

Isomerische SMILES

C1[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl

Kanonische SMILES

C1C(C1N)C2=CN=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.